molecular formula C20H21F4N5O4 B587749 Trelagliptin Trifluoroacetic Acid Salt CAS No. 928201-45-0

Trelagliptin Trifluoroacetic Acid Salt

Cat. No.: B587749
CAS No.: 928201-45-0
M. Wt: 471.413
InChI Key: RPRCIXKRLHWPJO-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trelagliptin Trifluoroacetic Acid Salt, also known as this compound, is a useful research compound. Its molecular formula is C20H21F4N5O4 and its molecular weight is 471.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Trelagliptin Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, affecting its pharmacological properties.

    Reduction: This reaction can modify the compound’s structure, potentially enhancing its efficacy.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trelagliptin Trifluoroacetic Acid Salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other DPP-4 inhibitors such as:

Uniqueness

Biological Activity

Trelagliptin trifluoroacetic acid salt is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed primarily for the treatment of type 2 diabetes mellitus. This article explores its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of Trelagliptin

Trelagliptin (SYR-472) is characterized by its ability to provide sustained inhibition of DPP-4, which plays a crucial role in glucose metabolism. Unlike other DPP-4 inhibitors, trelagliptin is designed for once-weekly dosing, making it a convenient option for patients with type 2 diabetes.

Inhibition of DPP-4 : Trelagliptin acts as a competitive and reversible inhibitor of DPP-4. It exhibits a half-life for dissociation of approximately 30 minutes, indicating a stable interaction with the enzyme. The inhibition constant (Ki) has been reported at 1.5 ± 0.1 nmol/L, showcasing its potency in inhibiting DPP-4 activity .

Selectivity : Trelagliptin demonstrates over 10,000-fold selectivity against related proteases such as DPP-8 and DPP-9. This selectivity is crucial as it minimizes potential off-target effects that could arise from less selective inhibitors .

Pharmacokinetics

Trelagliptin's pharmacokinetic profile indicates effective absorption and distribution in the body. Studies have shown that a single oral dose leads to significant reductions in plasma DPP-4 activity, with peak inhibition observed between 1 to 2 hours post-dose. The extent of inhibition is dose-dependent, further confirming its efficacy .

Table 1: Plasma DPP-4 Inhibition by Trelagliptin

Dose (mg/kg)Plasma DPP-4 Activity (% Inhibition) at 1 HourPlasma DPP-4 Activity (% Inhibition) at 8 Hours
0.0328.9 ± 6.942.1 ± 2.3
0.111.5 ± 1.522.9 ± 3.9
0.36.5 ± 1.211.6 ± 1.8

Comparative Efficacy

In comparative studies, trelagliptin has shown superior efficacy over other DPP-4 inhibitors like alogliptin and sitagliptin:

Table 2: Comparative Inhibition Potency of DPP-4 Inhibitors

CompoundIC50 (nmol/L)
Trelagliptin1.3 (CI = 1.1–1.5)
Alogliptin5.3 (CI = 5.0–5.7)
Sitagliptin16.0 (CI = 15.1–16.9)

These findings underscore trelagliptin's potential as a more effective treatment option for managing blood glucose levels in diabetic patients.

Case Studies

Several clinical trials have assessed the effectiveness of trelagliptin in real-world settings:

  • Study on Glycemic Control : A clinical trial involving patients with poorly controlled type 2 diabetes demonstrated that once-weekly trelagliptin significantly reduced HbA1c levels compared to placebo after 24 weeks .
  • Long-term Safety Profile : Another study evaluated the long-term safety and efficacy of trelagliptin over a year, showing consistent glycemic control without significant adverse effects .

Properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRCIXKRLHWPJO-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678830
Record name Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928201-45-0
Record name Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.